Cas no 2138001-72-4 (6-amino-4-chloro-1,3-dimethyl-1,2-dihydroquinolin-2-one)

6-Amino-4-chloro-1,3-dimethyl-1,2-dihydroquinolin-2-one is a heterocyclic organic compound with a quinolinone core structure. Its key functional groups—amino and chloro substituents—enhance reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The 1,3-dimethyl substitution improves stability, while the dihydroquinolin-2-one scaffold offers potential for further derivatization. This compound is particularly valued for its role in developing biologically active molecules, including kinase inhibitors and antimicrobial agents. Its well-defined structure and purity ensure consistent performance in research and industrial applications. Suitable for controlled reactions, it is commonly used in medicinal chemistry for lead optimization and scaffold modification.
6-amino-4-chloro-1,3-dimethyl-1,2-dihydroquinolin-2-one structure
2138001-72-4 structure
Product name:6-amino-4-chloro-1,3-dimethyl-1,2-dihydroquinolin-2-one
CAS No:2138001-72-4
MF:C11H11ClN2O
MW:222.67084145546
CID:5997220
PubChem ID:165474002

6-amino-4-chloro-1,3-dimethyl-1,2-dihydroquinolin-2-one Chemical and Physical Properties

Names and Identifiers

    • 6-amino-4-chloro-1,3-dimethyl-1,2-dihydroquinolin-2-one
    • 2138001-72-4
    • EN300-1128901
    • Inchi: 1S/C11H11ClN2O/c1-6-10(12)8-5-7(13)3-4-9(8)14(2)11(6)15/h3-5H,13H2,1-2H3
    • InChI Key: FCSDLBUJLGEKFW-UHFFFAOYSA-N
    • SMILES: ClC1=C(C)C(N(C)C2C=CC(=CC=21)N)=O

Computed Properties

  • Exact Mass: 222.0559907g/mol
  • Monoisotopic Mass: 222.0559907g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 46.3Ų

6-amino-4-chloro-1,3-dimethyl-1,2-dihydroquinolin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1128901-1.0g
6-amino-4-chloro-1,3-dimethyl-1,2-dihydroquinolin-2-one
2138001-72-4
1g
$1014.0 2023-06-09
Enamine
EN300-1128901-5.0g
6-amino-4-chloro-1,3-dimethyl-1,2-dihydroquinolin-2-one
2138001-72-4
5g
$2940.0 2023-06-09
Enamine
EN300-1128901-10.0g
6-amino-4-chloro-1,3-dimethyl-1,2-dihydroquinolin-2-one
2138001-72-4
10g
$4360.0 2023-06-09
Enamine
EN300-1128901-2.5g
6-amino-4-chloro-1,3-dimethyl-1,2-dihydroquinolin-2-one
2138001-72-4 95%
2.5g
$1988.0 2023-10-26
Enamine
EN300-1128901-10g
6-amino-4-chloro-1,3-dimethyl-1,2-dihydroquinolin-2-one
2138001-72-4 95%
10g
$4360.0 2023-10-26
Enamine
EN300-1128901-0.05g
6-amino-4-chloro-1,3-dimethyl-1,2-dihydroquinolin-2-one
2138001-72-4 95%
0.05g
$851.0 2023-10-26
Enamine
EN300-1128901-0.25g
6-amino-4-chloro-1,3-dimethyl-1,2-dihydroquinolin-2-one
2138001-72-4 95%
0.25g
$933.0 2023-10-26
Enamine
EN300-1128901-0.1g
6-amino-4-chloro-1,3-dimethyl-1,2-dihydroquinolin-2-one
2138001-72-4 95%
0.1g
$892.0 2023-10-26
Enamine
EN300-1128901-0.5g
6-amino-4-chloro-1,3-dimethyl-1,2-dihydroquinolin-2-one
2138001-72-4 95%
0.5g
$974.0 2023-10-26
Enamine
EN300-1128901-5g
6-amino-4-chloro-1,3-dimethyl-1,2-dihydroquinolin-2-one
2138001-72-4 95%
5g
$2940.0 2023-10-26

6-amino-4-chloro-1,3-dimethyl-1,2-dihydroquinolin-2-one Related Literature

Additional information on 6-amino-4-chloro-1,3-dimethyl-1,2-dihydroquinolin-2-one

6-Amino-4-Chloro-1,3-Dimethyl-1,2-Dihydroquinolin-2-One: A Comprehensive Overview

The compound 6-amino-4-chloro-1,3-dimethyl-1,2-dihydroquinolin-2-one, identified by the CAS registry number CAS No. 2138001-72-4, is a structurally complex organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of quinolone derivatives, which are well-known for their diverse biological activities and structural versatility. Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for the synthesis and modification of such compounds, thereby expanding their utility in drug discovery, material science, and beyond.

The molecular structure of 6-amino-4-chloro-1,3-dimethyl-1,2-dihydroquinolin-2-one is characterized by a quinoline skeleton with substituents at positions 6 (amino group), 4 (chlorine atom), and 1 and 3 (methyl groups). This unique substitution pattern imparts distinct electronic and steric properties to the molecule, making it an interesting subject for both theoretical and experimental studies. The presence of the amino group at position 6 introduces hydrogen bonding capabilities, while the chlorine atom at position 4 contributes to the molecule's hydrophobicity and electronic character. The methyl groups at positions 1 and 3 further enhance the molecule's stability and solubility properties.

Recent research has focused on the synthesis of 6-amino-4-chloro-1,3-dimethyl-1,2-dihydroquinolin-2-one through various routes, including microwave-assisted synthesis and catalytic methods. These approaches have not only improved the efficiency of the synthesis process but also allowed for better control over the product's purity and yield. For instance, a study published in Journal of Medicinal Chemistry demonstrated that microwave-assisted synthesis can significantly reduce reaction times while maintaining high product quality. Such advancements are crucial for scaling up production in industrial settings.

The biological activity of CAS No. 2138001-72-4 has been a focal point of recent investigations. Researchers have explored its potential as an antimicrobial agent, anticancer drug candidate, and enzyme inhibitor. In a groundbreaking study conducted at the University of California, Los Angeles (UCLA), this compound exhibited potent inhibitory activity against a panel of cancer cell lines. The study highlighted its ability to induce apoptosis in cancer cells through modulation of key signaling pathways. These findings underscore the compound's potential as a lead molecule in oncology drug development.

In addition to its biological applications, 6-amino-4-chloro-1,3-dimethyl-1,2-dihydroquinolin-2-one has shown promise in materials science. Its structural features make it an ideal candidate for use in organic electronics and optoelectronic devices. A team at Stanford University recently reported on its application as a hole transport material in perovskite solar cells. The compound's ability to facilitate efficient charge transport was attributed to its conjugated π-system and tailored substituents.

The environmental impact and sustainability aspects of this compound have also garnered attention in recent years. As industries increasingly prioritize green chemistry principles, researchers are exploring eco-friendly synthesis routes for CAS No. 2138001-72-4. For example, a study published in Green Chemistry demonstrated that using renewable feedstocks and enzymatic catalysis can significantly reduce the environmental footprint of its production process.

In conclusion, 6-amino

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